molecular formula C20H16ClN5O B2601950 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-68-3

4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2601950
CAS No.: 320417-68-3
M. Wt: 377.83
InChI Key: XQMIGUIBTKAEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320417-68-3) is a pyrimidinecarbonitrile derivative characterized by a chlorophenyl group at position 4, a morpholino substituent at position 6, and a pyridinyl group at position 2. Its molecular formula is C₂₀H₁₆ClN₅O, with a molecular weight of 377.84 g/mol .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-morpholin-4-yl-2-pyridin-3-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c21-16-5-3-14(4-6-16)18-17(12-22)20(26-8-10-27-11-9-26)25-19(24-18)15-2-1-7-23-13-15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMIGUIBTKAEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde, morpholine, and 3-pyridinecarboxaldehyde.

    Cyclization: The intermediate formed undergoes cyclization to form the pyrimidine ring structure.

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using suitable reagents like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitriles or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Studies:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer. The compound induced apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Table 1: Anticancer Activity of this compound

Cell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0ROS generation
A549 (Lung)4.2Apoptosis induction
HeLa (Cervical)TBDTBD

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further research in combating bacterial infections. Its chlorophenyl group has been linked to enhanced antimicrobial efficacy.

Case Studies:

  • In vitro studies reported that compounds with similar structures showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The target compound was evaluated for its antimicrobial potential against these strains .

Table 2: Antimicrobial Activity

Bacterial Strain TestedZone of Inhibition (mm)
E. coli15
S. aureus18
Target CompoundTBD

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the pyrimidinecarbonitrile family, focusing on substituent effects, physicochemical properties, and functional implications. Data are derived from synthetic and crystallographic studies (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions 4, 6, 2) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-(4-ClPh), 6-morpholino, 2-(3-pyridinyl) C₂₀H₁₆ClN₅O 377.84 High polarity (morpholino), moderate lipophilicity (ClPh), strong H-bonding potential .
163870 4-(4-ClPh), 6-(dimethylamino), 2-(3-pyridinyl) C₁₈H₁₄ClN₅ 335.80 Lower polarity (dimethylamino vs. morpholino); reduced steric bulk. Higher logP than target .
163871 4-Cl, 6-(4-ClPh), 2-(3-pyridinyl) C₁₆H₈Cl₂N₄ 327.17 Electron-withdrawing Cl at position 4 enhances reactivity but reduces H-bonding capacity compared to morpholino .
163875 4-morpholino, 6-phenyl, 2-(3-pyridinyl) C₂₀H₁₇N₅O 343.39 Absence of ClPh reduces lipophilicity; phenyl group increases π-π stacking potential .
163879 4-(4-ClPh), 6-(isopropylamino), 2-(3-pyridinyl) C₁₉H₁₆ClN₅ 349.83 Isopropylamino introduces hydrophobicity; lower H-bonding vs. morpholino .

Substituent Effects on Electronic Properties

  • Morpholino vs. Dimethylamino (163870 vs. Target): The morpholino group’s oxygen atom enhances electron density at position 6, lowering absolute hardness (η) compared to dimethylamino, as predicted by Parr-Pearson theory . This increases nucleophilic reactivity at the pyrimidine core.
  • Chlorophenyl vs. Phenyl (163875 vs.

Hydrogen-Bonding and Crystal Packing

  • The morpholino group in the target compound forms robust hydrogen bonds (e.g., N–H···O and C–H···O interactions), as observed in crystallographic studies of similar pyrimidines . In contrast, dimethylamino (163870) and isopropylamino (163879) substituents lack H-bond acceptors, reducing crystal lattice stability .

Solubility and Lipophilicity

  • The target compound’s morpholino group improves aqueous solubility compared to 163871 (Cl-substituted) and 163879 (isopropylamino). However, its logP value (~2.5, estimated) is higher than 163875 (phenyl-substituted, logP ~1.8) due to the ClPh group .

Biological Activity

4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been evaluated for their effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The findings indicate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .

Antibacterial Properties

The antibacterial efficacy of this compound has been assessed against several bacterial strains. In vitro studies revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains. The mechanism of action appears to involve inhibition of bacterial enzyme systems critical for survival .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are important targets in the treatment of Alzheimer's disease and urinary tract infections, respectively. The IC50 values for urease inhibition were reported as low as 2.14 µM, indicating potent activity compared to standard inhibitors .

Case Studies

  • Anticancer Efficacy : A study on related compounds demonstrated that modifications in the pyrimidine structure could lead to enhanced cytotoxicity against cancer cell lines. Compounds with similar morpholino substitutions showed IC50 values ranging from 1.56 µM to 10 µM against HepG2 cells, suggesting a promising avenue for drug development .
  • Antibacterial Screening : In a comparative study, derivatives were screened against a panel of bacteria. The most active compounds exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against Bacillus subtilis, indicating their potential as effective antibacterial agents .

Research Findings Summary

Activity Target IC50/Effectiveness Reference
AnticancerHepG2 Cell LineIC50 = 1.56 µM
AntibacterialSalmonella typhiMIC < 50 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50 = 2.14 µM
UreaseIC50 = 1.21 µM

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(4-chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, and how are key intermediates optimized?

The compound is typically synthesized via multi-component reactions (MCRs) under thermal aqueous conditions. A three-component approach involving aldehydes, nitriles, and amines is effective for pyrimidinecarbonitrile scaffolds. For instance, chlorophenyl and pyridinyl groups can be introduced through nucleophilic substitution or condensation reactions. The morpholino group is often incorporated via SN2 reactions using morpholine and halogenated intermediates (e.g., 6-chloro derivatives). Reaction optimization includes temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid) to improve yields (≥75%) and purity .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., morpholino proton signals at δ 3.6–3.8 ppm, pyridinyl aromatic protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, as seen in structurally similar pyrimidine derivatives (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine core) .

Advanced: How does the morpholino substituent influence the compound’s bioactivity compared to other amine groups?

The morpholino group enhances solubility and modulates pharmacokinetics by reducing non-specific protein binding. Studies on analogs (e.g., 6-morpholino-2-phenylpyrimidinecarbonitriles) show that the morpholine ring’s electron-donating effects increase binding affinity to kinase targets (e.g., EGFR or PI3K) compared to primary amines. Substitution with bulkier groups (e.g., piperazine) may reduce cell permeability, as observed in SAR analyses of related pyrimidinecarbonitriles .

Advanced: How can crystallographic data resolve contradictions in structural assignments for similar pyrimidinecarbonitriles?

X-ray crystallography provides definitive evidence for regiochemical ambiguities. For example, in N-(4-chlorophenyl) derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) clarify spatial orientation, while hydrogen-bonding networks (e.g., C–H⋯π interactions) explain stability differences between polymorphs . Computational docking using these parameters can validate target binding modes.

Advanced: How should researchers address discrepancies in elemental analysis data (e.g., lower carbon content) during synthesis?

Discrepancies often arise from incomplete purification or side reactions. For example, in 4-amino-6-(4-chlorophenyl)pyrimidinecarbonitriles, observed carbon content (66.22%) may deviate from theoretical values (67.50%) due to residual solvents or byproducts. Mitigation strategies include:

  • Column Chromatography : Using gradient elution (hexane/ethyl acetate) to isolate pure fractions.
  • Recrystallization : Ethanol/water mixtures improve crystal purity.
  • Combined Analytical Methods : Cross-validate results via CHN analysis, HPLC (>95% purity), and TLC .

Basic: What are the primary applications of this compound in academic research?

It serves as:

  • Kinase Inhibitor Probe : Screened against cancer cell lines (e.g., MCF-7, HepG2) to assess IC50_{50} values.
  • Structural Template : For designing analogs with modified substituents (e.g., replacing chlorophenyl with bromophenyl) to study halogen effects on binding .
  • Mechanistic Studies : Investigating hydrogen-bonding interactions in enzyme active sites via molecular docking simulations .

Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?

Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal degradation pathways (e.g., hydrolysis of the nitrile group). Strategies include:

  • Lyophilization : For long-term storage at -20°C.
  • Buffering Agents : Use of citrate-phosphate buffers to maintain pH 6–8 during in vitro assays.
  • Protective Groups : Introducing tert-butyloxycarbonyl (Boc) groups on the morpholino nitrogen to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.